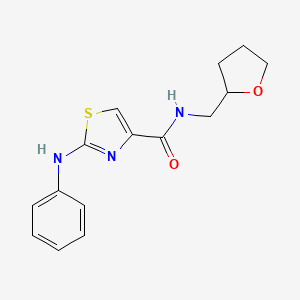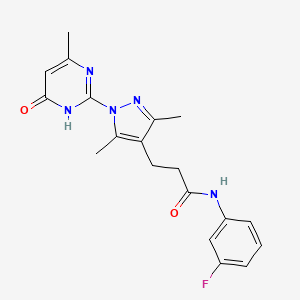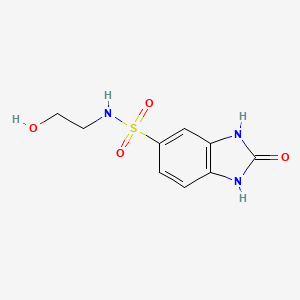
N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide” is a compound with the molecular formula C23H24N2O2 . It has a molecular weight of 360.4 g/mol . The IUPAC name for this compound is N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The compound has a complex structure that includes a quinoline ring fused with a cyclopentyl group and an ethoxyphenyl group . The InChI string and Canonical SMILES can provide more detailed structural information .Physical And Chemical Properties Analysis
This compound has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 360.183778013 g/mol . The topological polar surface area is 51.2 Ų .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research into related compounds often focuses on the synthesis of novel derivatives with potential therapeutic applications. For example, the synthesis and biological evaluation of various aminothiazoles and other derivatives containing specific moieties have been explored for their potential anti-inflammatory properties. These compounds were synthesized through various chemical reactions, and their structures were confirmed using spectroscopic data. The synthesized compounds underwent screening for analgesic and anti-inflammatory studies, indicating the broad interest in discovering new therapeutic agents through chemical synthesis (Thabet, Helal, Salem, & Abdelaal, 2011).
Antinociceptive Activity Studies
The exploration of compounds for their antinociceptive (pain-relieving) activity is another area of interest. Studies on derivatives of 3(2H)-pyridazinone, for example, have synthesized new compounds to test their effectiveness in relieving pain compared to aspirin, a common analgesic. Such research involves elucidating the chemical structures of the compounds and investigating their pharmacological activities through various models and tests, thereby contributing to the development of new analgesic drugs (Doğruer, Şahin, Ünlü, & Ito, 2000).
Antimicrobial and Antioxidant Activities
Investigations into the antimicrobial, antioxidant, and cytotoxic activities of compounds derived from natural or synthetic sources are crucial for identifying new drugs and materials with potential health benefits. For instance, metabolites isolated from endophytic fungi have shown significant antimicrobial and antioxidant activities, highlighting the importance of natural compounds in drug discovery and the development of new therapies for infectious and oxidative stress-related diseases (Xiao, Zhang, Gao, Tang, Zhang, & Gao, 2014).
Corrosion Inhibition
Beyond biomedical applications, related compounds are also explored for their potential in material science, such as corrosion inhibition. Research into pyridazinium-based ionic liquids, for example, demonstrates the interdisciplinary nature of chemical research, extending the applications of these compounds to protecting metals from corrosion, thereby contributing to the longevity and sustainability of materials in various industrial applications (El-hajjaji, Messali, Aljuhani, Aouad, Hammouti, Belghiti, Chauhan, & Quraishi, 2018).
Propriétés
IUPAC Name |
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-26-17-10-8-15(9-11-17)18-12-13-19(24)23(22-18)14(2)20(25)21-16-6-4-5-7-16/h8-14,16H,3-7H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPGQPDEQSVJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-[(2,2-diphenylacetyl)amino]-3-methylphenyl]-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B2666609.png)
![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2666612.png)
![N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2666613.png)

![1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2666616.png)

![3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666618.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide](/img/structure/B2666619.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2666622.png)

![N-[(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2666625.png)
![3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2666626.png)